Talaporfin (sodium)

Description

BenchChem offers high-quality Talaporfin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Talaporfin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H37N5Na4O9 |

|---|---|

Molecular Weight |

799.7 g/mol |

IUPAC Name |

tetrasodium;(2S)-2-[[2-[(2S,3S,7Z)-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-7-[hydroxy(oxido)methylidene]-2,8,13,18-tetramethyl-3,21-dihydro-2H-porphyrin-5-yl]acetyl]amino]butanedioate |

InChI |

InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,42,51-52H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 |

InChI Key |

KNFVIJFCQFJAMH-OBJGRMLXSA-J |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(/C(=C(/O)\[O-])/C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C(O)[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

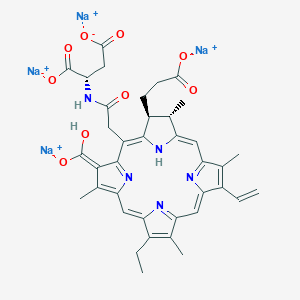

talaporfin (sodium) chemical structure and properties

An In-depth Technical Guide to Talaporfin (B22635) Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin sodium, also known by the trade name Laserphyrin® and designations such as NPe6 and LS11, is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] Derived from chlorophyll, it is a chlorin-based compound conjugated with L-aspartic acid, which enhances its water solubility and facilitates efficient cellular uptake.[3] Talaporfin sodium is designed to preferentially accumulate in neoplastic tissues.[4] Upon activation by a specific wavelength of light, it initiates a photochemical reaction that produces cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation with minimal systemic toxicity.[3][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental protocols.

Chemical Structure and Properties

Talaporfin sodium is the tetrasodium (B8768297) salt of N-[2-[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphin-5-yl]acetyl]-L-aspartate.[3] Its structure is characterized by a chlorin (B1196114) e6 macrocycle linked to an L-aspartic acid moiety.

Chemical and Physical Properties

The key chemical and physical properties of talaporfin sodium are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | [5] |

| Synonyms | Laserphyrin, ME2906, LS11, Mono-L-aspartyl chlorin e6, NPe6, Taporfin | [3][6][7] |

| CAS Number | 220201-34-3 | [6][8] |

| Chemical Formula | C₃₈H₃₇N₅Na₄O₉ | [3][5][7] |

| Molecular Weight | 799.7 g/mol (or 799.69) | [3][5][9] |

| Appearance | Purple to black solid | [6][10] |

| Solubility | Soluble in water. Sparingly soluble in PBS (pH 7.2): 1-10 mg/mL. Soluble in DMSO. | [3][6][7][10] |

| Storage | 4°C, sealed storage, away from moisture. For long-term storage (months to years), -20°C is recommended. | [3][6][7] |

Spectral Properties

Talaporfin sodium exhibits characteristic absorption peaks in the Soret band and Q bands, with the longest wavelength absorption being critical for its application in PDT, as it allows for deeper tissue penetration of light.

| Spectral Property | Wavelength (nm) | Notes | Reference(s) |

| Absorption Maxima (λmax) | Soret Band: ~398-409 nmQ Bands: ~502, 530, 620, 654 nm | In phosphate (B84403) buffer solution (pH 7.4). Wavelengths can shift ~10 nm longer upon conjugation with albumin. | [11][12] |

| Activation Wavelength | 664 - 667 nm | Light from a diode laser is typically used for photoactivation in clinical and preclinical settings. | [1][2][13] |

| Emission Maximum (λem) | ~670 nm | The fluorescence quantum yield in water is low, in the order of 10⁻³. | [14] |

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of talaporfin sodium is based on the principles of photodynamic therapy. The process involves three key components: the photosensitizer, light, and molecular oxygen.

-

Administration and Selective Accumulation : Following intravenous administration, talaporfin sodium circulates in the bloodstream and preferentially accumulates in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect of tumor vasculature.[4]

-

Photoactivation : The tumor area is irradiated with light of a specific wavelength (typically 664 nm) that matches the drug's absorption peak.[4] This excites talaporfin sodium from its ground state to a short-lived excited singlet state.

-

Generation of Reactive Oxygen Species (ROS) : The excited photosensitizer can return to the ground state via two pathways. Through intersystem crossing, it can transition to a longer-lived excited triplet state. This triplet-state molecule then transfers its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[1][3][5] This generation of ROS is the pivotal event in PDT.[4]

-

Induction of Cell Death and Vascular Damage : The produced ROS, particularly singlet oxygen, are highly reactive and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[1][4] This leads to localized cell death through apoptosis and necrosis.[4][15] Furthermore, PDT with talaporfin sodium damages the endothelial cells of tumor blood vessels, leading to vascular shutdown, which deprives the tumor of essential nutrients and oxygen.[1][3]

Signaling Pathways

Recent research has begun to elucidate the specific molecular pathways activated by talaporfin sodium-mediated PDT.

-

Vascular Shutdown via RhoA/ROCK Pathway : Talaporfin sodium-PDT induces destruction of endothelial tubes and microtubule depolymerization in endothelial cells. This triggers the formation of F-actin stress fibers and phosphorylation of the myosin light chain (MLC), mediated by the activation of the RhoA/ROCK signaling pathway. This cascade ultimately contributes to the shutdown of tumor vasculature.[16]

-

cGAS-STING Pathway Activation : Talaporfin sodium-PDT can enhance STING (Stimulator of Interferon Genes)-dependent signaling. The STING pathway is a critical regulator of cellular ROS homeostasis, and its activation can enhance the therapeutic efficacy of PDT. Combining a STING agonist with PDT has been shown to significantly inhibit tumor growth.[17]

-

Induction of Immunogenic Cell Death (ICD) : By inducing apoptosis and necrosis, talaporfin sodium-PDT can trigger the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) and high-mobility group protein B1 (HMGB1).[18] This process stimulates an anti-tumor immune response, which can be further enhanced by combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[18]

Experimental Protocols

The following sections provide generalized protocols for common in vitro and in vivo experiments involving talaporfin sodium. These should be adapted based on the specific cell line, animal model, and research question.

In Vitro PDT Cytotoxicity Assay

This protocol outlines the steps to assess the cytotoxic effect of talaporfin sodium-mediated PDT on a cancer cell line.

-

Cell Plating : Plate cancer cells (e.g., human esophageal squamous cell carcinoma (ESCC) cells) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[13]

-

Photosensitizer Incubation : Remove the culture medium and add fresh medium containing various concentrations of talaporfin sodium (e.g., 0-100 µg/mL). Incubate for a defined period (e.g., 24 hours), ensuring plates are protected from light.[13]

-

Wash and Replace Medium : After incubation, aspirate the drug-containing medium, wash the cells twice with sterile Phosphate-Buffered Saline (PBS), and add fresh, drug-free culture medium to each well.[13]

-

Light Irradiation : Irradiate the cells using a suitable light source, such as a diode laser, at a wavelength of 664 nm. The light dose can be varied; a typical setup might use a power density of 15 mW/cm² for a total energy dose of 10 J/cm².[13] Control wells should be included (no drug + light, drug + no light, no drug + no light).

-

Post-Irradiation Incubation : Return the plate to the incubator for 24-48 hours.

-

Viability Assessment : Determine cell viability using a standard method, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay.[17] Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control group and determine the IC₅₀ value (the concentration of talaporfin sodium required to inhibit cell growth by 50% at a given light dose).

In Vivo PDT Xenograft Tumor Model

This protocol describes a preclinical study to evaluate the anti-tumor efficacy of talaporfin sodium-PDT in a mouse xenograft model.

-

Tumor Implantation : Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ ESCC cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[13]

-

Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 50-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[13]

-

Drug Administration : Once tumors reach the target size, administer talaporfin sodium intravenously via the tail vein. Doses can range from 2.5 to 10 mg/kg body weight.[7][13] A typical formulation is 5 mg/mL in 0.9% saline.[6][19]

-

Light Irradiation : After a specific drug-light interval (e.g., 2-4 hours) to allow for tumor accumulation, irradiate the tumor area with a 664 nm laser.[13] A typical light dose is 100 J/cm².[13] The animal should be anesthetized during this procedure. Shield the rest of the animal's body from the laser light.

-

Post-Treatment Monitoring : Monitor the animals for tumor volume, body weight, and any signs of toxicity (e.g., skin photosensitivity) for a set period (e.g., 21 days).[13]

-

Endpoint and Analysis : At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry) to assess necrosis, apoptosis, and vascular damage. Compare tumor growth curves between treatment and control groups.

Protocol for Detection of Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment : Perform steps 1-3 of the In Vitro PDT protocol (4.1) using an appropriate culture vessel (e.g., 6-well plate or glass-bottom dish).

-

Probe Incubation : Before irradiation, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.

-

Irradiation : Irradiate the cells as described in step 4 of the In Vitro PDT protocol.

-

Measurement : Immediately after irradiation, measure the fluorescence intensity of the cells. This can be done using a flow cytometer or a fluorescence microscope.[17] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[17]

Conclusion

Talaporfin sodium is a potent and clinically approved second-generation photosensitizer with a well-defined chemical structure and favorable photophysical properties for use in photodynamic therapy. Its mechanism of action, centered on the light-induced generation of singlet oxygen, leads to effective and localized tumor destruction through direct cytotoxicity, vascular shutdown, and the induction of anti-tumor immunity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and optimize the therapeutic potential of talaporfin sodium in oncology.

References

- 1. What is Talaporfin Sodium used for? [synapse.patsnap.com]

- 2. Talaporfin - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]

- 5. Talaporfin sodium | C38H37N5Na4O9 | CID 5488036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Talaporfin Sodium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. KEGG DRUG: Talaporfin sodium [kegg.jp]

- 10. Talaporfin sodium | 220201-34-3 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Absorption and Emission Spectra of Talaporfin Sodium

This technical guide provides a comprehensive overview of the core photophysical properties of talaporfin (B22635) sodium, a second-generation photosensitizer pivotal in photodynamic therapy (PDT). Designed for researchers, scientists, and professionals in drug development, this document details the absorption and emission spectra of talaporfin sodium, outlines rigorous experimental protocols for their measurement, and presents key quantitative data in a clear, comparative format.

Introduction to Talaporfin Sodium

Talaporfin sodium, also known as mono-L-aspartyl chlorin (B1196114) e6 (NPe6), is a chlorin-based photosensitizer. Its efficacy in PDT is fundamentally linked to its ability to absorb light at specific wavelengths and subsequently generate cytotoxic reactive oxygen species, primarily singlet oxygen. A thorough understanding of its absorption and emission characteristics is therefore critical for optimizing therapeutic protocols, including the selection of appropriate light sources and dosimetry.

Spectral Properties of Talaporfin Sodium

Talaporfin sodium exhibits a characteristic absorption spectrum for a chlorin, dominated by an intense Soret band in the blue region of the spectrum and several weaker Q-bands in the green to red region. The most prominent of these Q-bands, located in the red part of the spectrum, is of particular therapeutic importance due to the deeper tissue penetration of red light.

Upon excitation, talaporfin sodium relaxes to its ground state via fluorescence, emitting light at a longer wavelength than it absorbs. This fluorescence is a key characteristic used in photodynamic diagnosis (PDD) to visualize tumor tissues where the photosensitizer has accumulated.

Data Presentation

The following tables summarize the key quantitative data related to the absorption and emission spectra of talaporfin sodium, compiled from various scientific studies.

Table 1: Absorption Maxima (λmax) of Talaporfin Sodium

| Solvent/Medium | Soret Band (nm) | Q-Bands (nm) | Reference(s) |

| Phosphate Buffer (pH 7.4) | ~400 | ~502, ~530, ~620, ~654 | [1] |

| Phosphate Buffer Solution (PBS) | ~398 | ~502, ~530, ~620, ~654 | |

| In conjugation with albumin in PBS | Red-shifted by ~10 nm | Red-shifted by ~10 nm | |

| General (in vitro) | ~664 | [2] |

Table 2: Molar Extinction Coefficients (ε) of Talaporfin Sodium

| Wavelength (nm) | Molar Extinction Coefficient (M-1cm-1) | Solvent/Medium | Reference(s) |

| ~400 | 180,000 | Phosphate Buffer (pH 7.4) | [1] |

| ~654 | 40,000 | Phosphate Buffer (pH 7.4) | [1] |

Table 3: Emission Maxima (λem) of Talaporfin Sodium

| Excitation Wavelength (nm) | Emission Maximum (nm) | Solvent/Medium | Reference(s) |

| ~405 | ~670 | In cells | [3] |

| Not specified | ~670 ± 10 | DMSO | [4] |

Table 4: Photophysical Parameters of Talaporfin Sodium

| Parameter | Value | Conditions | Reference(s) |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the absorption and emission spectra of talaporfin sodium.

Measurement of UV-Vis Absorption Spectrum

Objective: To determine the wavelengths of maximum absorbance and the molar extinction coefficients of talaporfin sodium.

Materials:

-

Talaporfin sodium powder

-

Phosphate buffered saline (PBS), pH 7.4

-

Spectrophotometer grade solvent (e.g., DMSO, if required for initial stock)

-

Calibrated UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of talaporfin sodium and dissolve it in a known volume of PBS (pH 7.4) to prepare a stock solution of known concentration. If solubility is an issue, a small amount of DMSO can be used to initially dissolve the powder before diluting with PBS, ensuring the final DMSO concentration is minimal (<1%) to avoid significant solvent effects.

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Set the wavelength range for scanning (e.g., 300 - 800 nm).

-

Set the scan speed and slit width as appropriate for the instrument and desired resolution.

-

-

Baseline Correction: Fill a quartz cuvette with the blank solvent (PBS, pH 7.4) and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the talaporfin sodium working solution before filling it.

-

Measure the absorbance spectrum of each of the prepared working solutions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

To determine the molar extinction coefficient (ε), plot absorbance at a specific λmax against the concentration of the solutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (where the path length, l, is 1 cm).

-

Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission maximum of talaporfin sodium.

Materials:

-

Talaporfin sodium solutions (prepared as for absorption measurements)

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Use a diluted solution of talaporfin sodium with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to one of the absorption maxima of talaporfin sodium (e.g., 400 nm or 654 nm).

-

Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., 600 - 800 nm).

-

Set the excitation and emission slit widths to control the intensity and resolution.

-

-

Blank Measurement: Record a spectrum of the blank solvent to identify any background fluorescence or Raman scatter peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of the talaporfin sodium solution.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Visualizations

The following diagrams illustrate key processes and workflows related to the spectroscopic analysis of talaporfin sodium.

References

- 1. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterization of monoaspartyl chlorin e6 and diaspartyl chlorin e6 for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Cellular Uptake and Subcellular Localization of Talaporfin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin (B22635) sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a promising modality for cancer treatment.[1][2] Its therapeutic efficacy is critically dependent on its efficient uptake into target cancer cells and its precise subcellular localization. This technical guide provides an in-depth overview of the molecular mechanisms governing the cellular uptake and subsequent intracellular trafficking of talaporfin sodium, supported by experimental data and detailed protocols.

Cellular Uptake Mechanisms

The entry of talaporfin sodium into cancer cells is an active process primarily mediated by endocytosis.[1][3][4] This process is energy-dependent, requiring intracellular ATP.[1][3][4] Studies have elucidated that both clathrin-dependent and caveolae-dependent endocytosis are the principal pathways for talaporfin sodium internalization.[1][3][4] Furthermore, the K-Ras signaling pathway has been identified as a regulatory mechanism involved in its uptake.[1][3][4]

Quantitative Analysis of Talaporfin Sodium Uptake

The uptake of talaporfin sodium can be quantified by measuring the mean fluorescence intensity (MFI) within cells over time using flow cytometry.[1][5][6] The following table summarizes the impact of various inhibitors on the cellular uptake of talaporfin sodium in the MFH03 sarcoma cell line, demonstrating the involvement of specific endocytic pathways.

| Treatment Condition | Mean Fluorescence Intensity (% of Control) | Pathway Targeted | Reference |

| Control (Talaporfin only) | 100% | - | [1] |

| Incubation on ice (4°C) | Significantly reduced | Active transport | [1] |

| 2-Deoxyglucose (2-DG) and Sodium Azide (NaN₃) | Significantly reduced | ATP synthesis | [1] |

| Pitstop® 2 | Significantly reduced | Clathrin-dependent endocytosis | [1] |

| Nocodazole | Reduced | Microtubule formation | [4] |

Subcellular Localization

Following endocytosis, talaporfin sodium undergoes a defined intracellular trafficking pathway. It is initially localized within early endosomes, as confirmed by co-localization with the early endosome marker Rab5a.[1][7] Subsequently, it is transported to lysosomes, where it accumulates.[1][7][8][9] This is evidenced by its co-localization with the lysosomal-associated membrane protein 1 (LAMP1).[1][7] Notably, talaporfin sodium does not typically co-localize with mitochondria.[1][7] The accumulation in lysosomes is a critical aspect of its mechanism of action in PDT, as light activation in this location leads to the release of lysosomal enzymes and subsequent cell death.[9]

Visualizing Subcellular Localization

Confocal fluorescence microscopy is the primary technique used to visualize the subcellular localization of talaporfin sodium. Cells are co-stained with fluorescent probes specific for different organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) and the inherent fluorescence of talaporfin sodium is observed.

Experimental Protocols

In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol describes a method to quantify the cellular uptake of talaporfin sodium.

Materials:

-

Cancer cell line of interest (e.g., MFH03, SBC3)[1]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)[1]

-

Talaporfin sodium solution (e.g., 30 µg/mL in serum-free medium)[1]

-

Phosphate-buffered saline (PBS)

-

0.5% Formalin in PBS

-

Flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel and grow to the desired confluency.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1.0 × 10⁶ cells/mL.[1]

-

Add talaporfin sodium to the cell suspension to a final concentration of 30 µg/mL.[1]

-

Incubate the cells at 37°C for various time points (e.g., 1-4 hours).[1]

-

After incubation, centrifuge the cells and remove the supernatant.

-

Wash the cells three times with cold PBS.[1]

-

Fix the cells with 0.5% formalin in PBS.[1]

-

Analyze the fluorescence intensity of the cells using a flow cytometer. For talaporfin sodium, use an excitation wavelength of 488 nm and a long-pass filter of 655 nm.[1]

-

Use unstained cells as a negative control to set the baseline fluorescence.[1]

Subcellular Localization by Confocal Microscopy

This protocol outlines the procedure for visualizing the intracellular location of talaporfin sodium.

Materials:

-

Cancer cell line of interest

-

Glass-bottom culture dishes

-

Complete cell culture medium

-

Talaporfin sodium solution

-

Organelle-specific fluorescent probes (e.g., LysoTracker Green, MitoTracker Green)

-

Hoechst 33342 (for nuclear staining)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Treat the cells with talaporfin sodium at the desired concentration and for the appropriate duration.

-

During the last 30-60 minutes of incubation, add the organelle-specific fluorescent probe and Hoechst 33342 to the medium according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the dishes with a suitable mounting medium.

-

Image the cells using a confocal microscope with appropriate laser lines and emission filters for talaporfin sodium, the organelle probe, and the nuclear stain.

Signaling Pathways and Logical Relationships

The cellular uptake and trafficking of talaporfin sodium involve a series of orchestrated events that can be visualized as a logical workflow.

Caption: Cellular uptake and trafficking pathway of talaporfin sodium.

Caption: Workflow for quantifying talaporfin sodium uptake via flow cytometry.

Conclusion

The cellular uptake of talaporfin sodium is a complex, multi-step process initiated by ATP-dependent endocytosis via both clathrin- and caveolae-mediated pathways, and is regulated by K-Ras signaling.[1][3][4] Its subsequent localization to lysosomes is a key determinant of its photodynamic efficacy.[1][7][8][9] A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the optimization of talaporfin sodium-based photodynamic therapy and the development of novel drug delivery strategies.

References

- 1. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Talaporfin Sodium used for? [synapse.patsnap.com]

- 3. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Talaporfin Sodium on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talaporfin (B22635) sodium, a second-generation photosensitizer, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro when activated by light. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and cellular pathways associated with the in vitro application of talaporfin sodium in photodynamic therapy (PDT). The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and application of this promising anti-cancer agent.

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce selective cytotoxicity in malignant cells.[1][2] Talaporfin sodium (also known as mono-L-aspartyl chlorin (B1196114) e6, NPe6) is a potent second-generation photosensitizer derived from chlorophyll.[3][4] Upon administration, it preferentially accumulates in tumor tissues.[5] Subsequent activation by light of a specific wavelength (typically around 664 nm) triggers a cascade of photochemical reactions, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen.[4][5][6] These highly cytotoxic ROS induce cellular damage, culminating in cancer cell death through various mechanisms, including apoptosis and necrosis.[1][5] This guide focuses on the in vitro evidence of talaporfin sodium's efficacy and the methodologies used to assess its cytotoxic potential.

Mechanism of Action and Cellular Uptake

The cytotoxic effect of talaporfin sodium-mediated PDT is initiated by the generation of ROS.[7] This process, known as a Type II photochemical reaction, is the primary driver of cellular damage.[2] The generated ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately compromising cellular integrity.[4][5]

Talaporfin sodium's journey into the cancer cell is an active process. Studies have shown that it is taken up by cancer cells via both clathrin- and caveolae-dependent endocytosis, an energy-dependent process requiring ATP.[3][8] Following uptake, talaporfin sodium translocates from early endosomes to lysosomes, where it accumulates.[3][8] This subcellular localization is a key aspect of its mechanism, as damage to lysosomal membranes can trigger catastrophic cellular events.

Quantitative Cytotoxicity Data

The in vitro efficacy of talaporfin sodium-PDT has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound. The following table summarizes reported IC50 values for talaporfin sodium in different cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as drug incubation time, light dose, and the specific cell line used.

| Cell Line | Cancer Type | IC50 (µM) | Light Dose (J/cm²) | Reference |

| HGC27 | Undifferentiated Gastric Cancer | 13.4 ± 1.0 | Not Specified | [9] |

| MKN74 | Gastric Cancer | 17.4 ± 2.3 | Not Specified | [9] |

| MGG8 | Glioblastoma (Glioma Stem Cells) | ~20-25 | 10 | [10] |

| MGG8 | Glioblastoma (Glioma Stem Cells) | 40 | 5 | [10] |

Experimental Protocols

The assessment of talaporfin sodium's in vitro cytotoxicity involves a series of well-established experimental protocols. Below are detailed methodologies for key assays.

General Experimental Workflow for In Vitro Photodynamic Therapy

A typical in vitro PDT experiment follows a standardized workflow to ensure reproducibility and accuracy. This involves cell seeding, incubation with the photosensitizer, light irradiation, and subsequent assessment of cell viability or death.

Caption: General experimental workflow for in vitro photodynamic therapy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate and perform the PDT treatment as described in the general workflow.

-

After the post-irradiation incubation period (e.g., 24 hours), add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.[9][11]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V staining is a common method to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for dead or late apoptotic cells.

Protocol:

-

Perform PDT treatment on cells grown in a suitable culture dish or plate.

-

After the desired post-irradiation incubation time (e.g., 4 hours), collect both adherent and floating cells.[12]

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

Necrosis Detection (Lactate Dehydrogenase (LDH) Assay)

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Perform PDT treatment on cells in a 96-well plate.

-

After the post-irradiation incubation period, carefully collect the cell culture supernatant.[14]

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature, protected from light, for up to 30 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The amount of LDH release is proportional to the number of necrotic cells.[14][15]

Signaling Pathways in Talaporfin Sodium-Induced Cell Death

Talaporfin sodium-mediated PDT can induce multiple forms of cell death, primarily apoptosis and necrosis, and in some cases, necroptosis.[1][14] The specific pathway activated often depends on the dose of talaporfin sodium and the light energy delivered.[1][15]

Apoptotic Pathway

At lower doses, talaporfin sodium-PDT predominantly induces apoptosis.[1] This is a programmed form of cell death characterized by specific morphological and biochemical changes. The intrinsic (mitochondrial) pathway of apoptosis is often implicated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[1]

Necrotic and Necroptotic Pathways

At higher doses, a shift from apoptosis to necrosis is often observed.[1][15][16] Necrosis is a form of cell death resulting from acute cellular injury and is often associated with inflammation. More recently, a form of programmed necrosis, termed necroptosis, has been shown to be involved in talaporfin sodium-PDT-induced cell death in glioblastoma cells.[14] This pathway is mediated by receptor-interacting serine/threonine-protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).[14]

Caption: Key signaling pathways in talaporfin sodium-PDT.

Conclusion

The in vitro data strongly support the potent and selective cytotoxic effects of talaporfin sodium-mediated photodynamic therapy against a range of cancer cell lines. Its well-defined mechanism of action, involving cellular uptake and ROS-mediated induction of apoptosis and necrosis, provides a solid foundation for its therapeutic application. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for further research and development of talaporfin sodium as a valuable tool in the oncology arsenal. Continued investigation into the nuanced cellular responses and the potential for combination therapies will further elucidate the full therapeutic potential of this promising photosensitizer.

References

- 1. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the in-vivo photochemical rate parameters for PDT reactive oxygen species modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Talaporfin Sodium used for? [synapse.patsnap.com]

- 5. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]

- 6. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 [jstage.jst.go.jp]

- 12. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]

- 14. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of talaporfin sodium-mediated photodynamic therapy on cell death modalities in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photodynamic therapy with talaporfin sodium induces dose- and time-dependent apoptotic cell death in malignant meningioma HKBMM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Animal Models for Talaporfin (Sodium) Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preclinical animal models utilized in the research and development of talaporfin (B22635) (sodium)-mediated photodynamic therapy (PDT). Talaporfin sodium, a second-generation photosensitizer, has demonstrated significant promise in the treatment of various malignancies. This document details the experimental protocols, summarizes key quantitative outcomes, and elucidates the underlying molecular mechanisms of action, offering a valuable resource for professionals in the field of oncology drug development.

Core Principles of Talaporfin (Sodium) Photodynamic Therapy

Talaporfin sodium-PDT is a two-step process that involves the systemic or local administration of the photosensitizer, followed by its activation with light of a specific wavelength, typically around 664 nm.[1][2] This activation in the presence of oxygen generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and subsequent tumor destruction.[1] The mechanisms of tumor eradication by talaporfin-PDT are multifaceted and include direct tumor cell killing through apoptosis and necrosis, destruction of the tumor vasculature, and the induction of a systemic anti-tumor immune response.[3][4]

Preclinical Animal Models and Experimental Designs

A variety of animal models have been employed to evaluate the safety and efficacy of talaporfin sodium-PDT across a range of cancer types. These models are crucial for determining optimal treatment parameters, understanding the biological effects, and predicting clinical outcomes.

Table 1: Summary of Preclinical Animal Models for Talaporfin (Sodium) PDT Research

| Animal Model | Cancer Type | Talaporfin Sodium Dosage | Light Wavelength (nm) | Light Dose/Irradiance | Drug-Light Interval (DLI) | Key Outcomes |

| Mouse | Subcutaneous Allograft Glioma (C6 cells) | 10 mg/kg | 664 | 100 J/cm² | 90 minutes | Significant tumor growth retardation; Induction of apoptosis and vascular effects.[5][6] |

| Mouse | Bilateral Flank Tumors (Syngeneic) | Not specified | 660 | 16 J/cm² (30.8 mW/cm²) | Not specified | Inhibition of tumor growth on both irradiated and non-irradiated sides (abscopal effect); Enhanced anti-tumor immunity when combined with anti-PD-1 antibody.[3][7] |

| Rat | Intracerebral Glioma (C6 cells) | Not specified (intravenous) | 664 | Not specified | 1 hour | Induction of coagulation necrosis and apoptosis in tumor tissue.[1] |

| Rat | Intracerebral Glioma (C6 cells) | Not specified (intraperitoneal) | Not specified | 75 J/cm² | 90 minutes | Induction of apoptosis; Tumor necrosis correlated with irradiation energy dose.[8][9] |

| Dog | Recurrent Intranasal Carcinoma | 5.0 mg/kg (intravenous) | 665 | Not specified | 2 hours | Almost complete remission and prolonged survival time.[10][11] |

| Syrian Golden Hamster | Pancreatic Cancer (normal pancreas safety study) | Not specified | Not specified | 10-25 J/cm⁻² | Not specified | Established safe light doses for pancreas and liver.[12] |

Detailed Experimental Protocols

The successful implementation of preclinical PDT studies relies on meticulously planned and executed experimental protocols. Below are representative methodologies for key experiments cited in talaporfin (sodium) research.

Protocol 1: Subcutaneous Tumor Model in Mice

-

Cell Culture: Murine glioma cells (e.g., C6) are cultured to approximately 80% confluency in appropriate media.

-

Animal Model: Immunocompromised or syngeneic mice are used.

-

Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS or culture medium) is injected subcutaneously into the flank or dorsal region of the mouse.[13]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 5-10 mm in diameter), and tumor volume is measured regularly using calipers (Volume = (length × width²)/2).[13]

-

Talaporfin Sodium Administration: Talaporfin sodium is administered, typically via intravenous or intraperitoneal injection, at a predetermined dose (e.g., 10 mg/kg).[5][6]

-

Drug-Light Interval (DLI): A specific time interval is allowed for the photosensitizer to accumulate in the tumor tissue (e.g., 90 minutes).[5][6]

-

Light Irradiation: The tumor is irradiated with a laser or LED light source at the appropriate wavelength (e.g., 664 nm) and a specified light dose (e.g., 100 J/cm²). Surrounding healthy tissue is shielded.[5][6][13]

-

Post-Treatment Monitoring: Tumor growth, animal survival, and any adverse effects are monitored over time.

-

Tissue Analysis: At the end of the study, tumors are excised for histological and molecular analysis (e.g., H&E staining, TUNEL assay for apoptosis, immunohistochemistry for protein expression).

Protocol 2: Orthotopic Intracerebral Glioma Model in Rats

-

Cell Culture: Rat glioma cells (e.g., C6) are cultured to confluence.[1]

-

Animal Model: Sprague-Dawley (SD) rats are commonly used.[1]

-

Stereotactic Tumor Implantation: Rats are anesthetized, and a burr hole is made in the skull. A suspension of C6 glioma cells is stereotactically injected into the desired brain region (e.g., right frontal lobe or basal ganglia).[1][8][9]

-

Tumor Growth: Tumors are allowed to establish for a specific period (e.g., 5 days to 3 weeks).[1][8][9]

-

Talaporfin Sodium Administration: The photosensitizer is administered intravenously or intraperitoneally.[1][8][9]

-

Drug-Light Interval (DLI): A DLI of 60 to 90 minutes is typically employed.[1][8][9]

-

Craniotomy and Light Delivery: A craniotomy is performed to expose the tumor. Light is delivered to the tumor surface or interstitially using a fiber optic diffuser.[1][8][9]

-

Post-Treatment Analysis: Animals are euthanized at various time points post-PDT (e.g., 1, 3, 6, or 24 hours), and brains are removed for histological examination to assess tumor necrosis and apoptosis.[1][8][9]

Protocol 3: Western Blot Analysis for Apoptosis Markers

-

Protein Extraction: Tumor tissues or treated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[14]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[14]

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.[14][15]

-

Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.[14]

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in the cleaved forms of caspases and PARP indicates the induction of apoptosis.

Signaling Pathways in Talaporfin (Sodium) PDT

The therapeutic effects of talaporfin-PDT are mediated by a complex interplay of signaling pathways that lead to direct cell killing, vascular damage, and immune activation.

ROS-Mediated Cell Death

Upon light activation, talaporfin sodium generates high levels of ROS, which induce oxidative stress and damage to cellular components. This leads to cell death through multiple mechanisms, including apoptosis, necrosis, and autophagy.[3][7] ROS can trigger the intrinsic apoptotic pathway by causing mitochondrial damage and the release of cytochrome c.

Figure 1: Simplified pathway of ROS-mediated cell death in talaporfin-PDT.

Vascular Shutdown

Talaporfin-PDT can cause significant damage to the tumor vasculature, leading to vascular shutdown and subsequent tumor ischemia and necrosis.[16][17] This effect is mediated, at least in part, by the RhoA/ROCK pathway in endothelial cells.[16][17] PDT-induced ROS activate the RhoA-GTP pathway, leading to the formation of F-actin stress fibers and an increase in myosin light chain (MLC) phosphorylation, which contributes to endothelial cell contraction and disruption of the vascular barrier.[10][16][17]

Figure 2: Signaling pathway of talaporfin-PDT-induced vascular shutdown.

Immunogenic Cell Death (ICD) and Anti-Tumor Immunity

Talaporfin-PDT has been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response against tumor antigens.[3][7] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT), high-mobility group box 1 (HMGB1), ATP, and heat-shock proteins (HSPs).[3] These DAMPs act as "eat me" signals and danger signals that promote the maturation of dendritic cells (DCs) and their presentation of tumor antigens to T cells, leading to a systemic anti-tumor immune response and potentially an abscopal effect.[3][7] The cGAS-STING pathway, which senses cytosolic DNA, has also been implicated in enhancing the anti-tumor effects of talaporfin-PDT through ROS production.[18][19]

Figure 3: Induction of anti-tumor immunity via immunogenic cell death.

Conclusion

Preclinical animal models are indispensable tools for the continued development and optimization of talaporfin (sodium)-mediated photodynamic therapy. The data gathered from these models provide critical insights into the efficacy, safety, and mechanisms of action of this promising cancer treatment modality. This guide has summarized key preclinical models, provided detailed experimental protocols, and visualized the complex signaling pathways involved. As research progresses, the use of these and more advanced animal models will be essential for translating the full potential of talaporfin-PDT into clinical benefits for cancer patients.

References

- 1. Photodynamic therapy of C6-implanted glioma cells in the rat brain employing second-generation photosensitizer talaporfin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of interstitial photodynamic therapy using talaporfin sodium and a semiconductor laser for a mouse allograft glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytocidal Effects of Interstitial Photodynamic Therapy Using Talaporfin Sodium and a Semiconductor Laser in a Rat Intracerebral Glioma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endoscopic photodynamic therapy using talaporfin sodium for recurrent intranasal carcinomas after radiotherapy in three dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]

- 12. Phase I/II study of verteporfin photodynamic therapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Biodistribution of Talaporfin (Sodium): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of talaporfin (B22635) (sodium), a second-generation photosensitizer used in photodynamic therapy (PDT). Also known as mono-L-aspartyl chlorin (B1196114) e6 (NPe6), talaporfin sodium's efficacy is intrinsically linked to its concentration and localization within target tissues. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular mechanisms to support further research and development in the field of oncology.

Pharmacokinetics of Talaporfin (Sodium)

Talaporfin sodium exhibits a multi-compartmental pharmacokinetic profile following intravenous administration. Its elimination from the plasma is characterized by a two-compartment model, with an initial rapid distribution phase followed by a slower elimination phase.[1][2] The drug binds to plasma proteins, primarily albumin and high-density lipoproteins (HDL), which influences its distribution and persistence in the circulatory system.[1]

Quantitative Pharmacokinetic Parameters in Humans

Clinical studies in cancer patients have established key pharmacokinetic parameters for talaporfin sodium. These parameters are crucial for optimizing dosing regimens and the timing of light application in PDT.

| Parameter | Value | Reference |

| Distribution Half-Life (t½α) | 8.63 ± 2.92 hours | [2] |

| Elimination Half-Life (t½β) | 105.90 ± 37.59 hours | [2] |

| Terminal Half-Life | 134 - 168.11 ± 53.40 hours | [1][2] |

| Volume of Distribution (Vd) | 5.94 ± 2.55 L | [2] |

| Clearance (CL) | 0.0394 ± 0.0132 L/hour | [2] |

Table 1: Pharmacokinetic Parameters of Talaporfin (Sodium) in Cancer Patients.

Biodistribution of Talaporfin (Sodium)

The biodistribution of talaporfin sodium is a critical determinant of its therapeutic window, influencing both efficacy and off-target toxicity. It selectively accumulates in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect of neoplastic vasculature.[3] However, significant concentrations are also observed in other organs, particularly those of the reticuloendothelial system.

Quantitative Tissue Distribution in a Mouse Tumor Model

Studies using radiolabeled talaporfin sodium ([14C]NPe6) in mice bearing mammary tumors have provided quantitative insights into its tissue distribution over time.

| Tissue | 4 hours (% Injected Dose/gram) | 24 hours (% Injected Dose/gram) | Reference |

| Tumor | 2.8 ± 0.4 | 2.1 ± 0.3 | [4] |

| Liver | 10.5 ± 1.2 | 7.5 ± 0.9 | [4] |

| Spleen | 4.1 ± 0.6 | 3.5 ± 0.5 | [4] |

| Kidney | 3.5 ± 0.5 | 1.8 ± 0.3 | [4] |

| Lung | 1.9 ± 0.3 | 1.2 ± 0.2 | [4] |

| Skin | 1.5 ± 0.2 | 1.3 ± 0.2 | [4] |

| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | [4] |

| Blood | 4.5 ± 0.6 | 1.5 ± 0.2 | [4] |

Table 2: Biodistribution of [14C]Talaporfin (Sodium) in Tumor-Bearing Mice.

Experimental Protocols

Accurate assessment of talaporfin sodium's pharmacokinetics and biodistribution relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments.

Quantification of Talaporfin (Sodium) in Biological Tissues by HPLC

This protocol describes the quantification of talaporfin sodium in tissue samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a highly sensitive and specific method.[5]

Materials:

-

Tissue homogenizer

-

Centrifuge

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Talaporfin sodium standard

-

Methanol

-

Water

-

Internal standard (e.g., another fluorescent compound with similar properties)

Procedure:

-

Tissue Homogenization:

-

Accurately weigh the tissue sample (e.g., 100 mg).

-

Add a known volume of homogenization solvent (e.g., 1 mL of a methanol/water mixture).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

-

Extraction:

-

Add the internal standard to the homogenate.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet tissue debris.

-

-

Sample Preparation:

-

Collect the supernatant.

-

If necessary, perform a protein precipitation step by adding an equal volume of acetonitrile, followed by centrifugation.

-

Filter the final supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile and water).

-

Inject a known volume of the prepared sample.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for talaporfin sodium (e.g., excitation ~400 nm, emission ~664 nm).

-

-

Quantification:

-

Prepare a standard curve by analyzing known concentrations of talaporfin sodium.

-

Determine the concentration in the tissue sample by comparing its peak area (normalized to the internal standard) to the standard curve.

-

In Vivo Biodistribution Study in a Mouse Tumor Model

This protocol outlines a typical workflow for assessing the biodistribution of talaporfin sodium in tumor-bearing mice.[4][6]

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Talaporfin sodium solution for injection

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Scintillation counter (if using radiolabeled compound) or imaging system (for fluorescently labeled compound)

Procedure:

-

Animal Model:

-

Establish tumors in mice by subcutaneously injecting a cancer cell line.

-

Allow tumors to grow to a specified size.

-

-

Drug Administration:

-

Administer a known dose of talaporfin sodium (or a labeled analogue) to the mice, typically via intravenous injection.

-

-

Time Points:

-

At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

-

-

Tissue Collection:

-

Collect blood via cardiac puncture.

-

Dissect and collect tumors and major organs (liver, spleen, kidneys, lungs, heart, muscle, skin).

-

-

Sample Processing and Analysis:

-

Weigh each tissue sample.

-

If using a radiolabeled compound, measure the radioactivity in each sample using a gamma or liquid scintillation counter.

-

If using a fluorescently labeled compound, homogenize the tissue and measure the fluorescence intensity using a fluorometer or perform ex vivo imaging.

-

-

Data Calculation:

-

Calculate the concentration of talaporfin sodium in each tissue, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

Cellular Uptake and Signaling Pathways

The cellular uptake of talaporfin sodium is an active process mediated by endocytosis.[7] This process is crucial for the intracellular accumulation of the photosensitizer, a prerequisite for effective PDT.

Visualization of Experimental and Signaling Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for a biodistribution study and the proposed signaling pathway for talaporfin sodium uptake.

References

- 1. Pharmacokinetics of N-aspartyl chlorin e6 in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and clinical effects of mono-L-aspartyl chlorin e6 (NPe6) photodynamic therapy in adult patients with primary or secondary cancer of the skin and mucosal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Photodynamic Therapy Using Mono‐l‐aspartyl Chlorin e6 on Vessels and Its Contribution to the Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tissue distribution and photosensitizing properties of mono-L-aspartyl chlorin e6 in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intraoperative Photodiagnosis for Malignant Glioma Using Photosensitizer Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium [thno.org]

- 7. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Talaporfin (Sodium): A Technical Guide to Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin (B22635) sodium, a second-generation chlorin-based photosensitizer, has emerged as a potent and versatile agent in the field of photodynamic therapy (PDT).[1] Derived from chlorophyll, its favorable pharmacokinetic profile, including rapid clearance from the body and reduced skin photosensitivity compared to earlier photosensitizers, has expanded its clinical utility.[2][3] Activated by light at a specific wavelength, typically 664 nm, talaporfin sodium generates reactive oxygen species (ROS) that induce localized cytotoxicity, vascular shutdown, and a robust anti-tumor immune response.[1][4] This technical guide provides an in-depth overview of talaporfin sodium, focusing on its core mechanisms, quantitative efficacy data, detailed experimental protocols, and burgeoning novel therapeutic applications.

Mechanism of Action

The therapeutic efficacy of talaporfin sodium-mediated PDT is a multi-faceted process initiated by the intravenous administration of the photosensitizer, which preferentially accumulates in hyperproliferative tissues such as tumors.[4] Subsequent illumination of the target tissue with a specific wavelength of light triggers a cascade of photochemical and photobiological events.

Upon light absorption, the ground-state talaporfin sodium molecule is excited to a short-lived singlet state, which can then transition to a longer-lived triplet state. This triplet-state photosensitizer can react with molecular oxygen via two primary pathways:

-

Type I Reaction: Involves electron transfer to produce superoxide (B77818) anions, which can further generate other ROS such as hydrogen peroxide and hydroxyl radicals.

-

Type II Reaction: Involves energy transfer to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is considered the predominant cytotoxic species in talaporfin PDT.

These ROS inflict damage on cellular components, including lipids, proteins, and nucleic acids, leading to various modes of cell death.[5] The primary mechanisms of action are:

-

Direct Cytotoxicity: ROS-induced oxidative stress directly damages tumor cells, leading to apoptosis and necrosis.[5]

-

Vascular Shutdown: Talaporfin PDT causes significant damage to the tumor vasculature. This anti-vascular effect is mediated, in part, by the activation of the RhoA/ROCK signaling pathway in endothelial cells, leading to cytoskeletal changes, cell contraction, and ultimately, vascular occlusion and tumor ischemia.[6][7]

-

Induction of Anti-Tumor Immunity: The immunogenic cell death induced by talaporfin PDT releases damage-associated molecular patterns (DAMPs), which can stimulate an innate and adaptive immune response against the tumor.[8] This includes the activation of the cGAS-STING pathway, which senses cytosolic DNA released from damaged tumor cells and triggers an interferon response, further enhancing anti-tumor immunity.[9][10][11][12]

Quantitative Data

The following tables summarize the quantitative data from various preclinical and clinical studies on talaporfin sodium-mediated PDT.

Table 1: In Vitro Cytotoxicity of Talaporfin PDT

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HGC27 | Undifferentiated Gastric Cancer | 13.4 ± 1.0 | [13][14] |

| MKN74 | Gastric Cancer | 17.4 ± 2.3 | [13][14] |

| T98G | Glioblastoma | Variable, dose-dependent | [15] |

| A172 | Glioblastoma | Variable, dose-dependent | [15] |

| U251 | Glioblastoma | Variable, dose-dependent | [15] |

Table 2: Clinical Efficacy of Talaporfin PDT in Esophageal Cancer

| Study Phase | Patient Population | Treatment Regimen | Complete Response (CR) Rate | Key Findings | Reference |

| Phase I | Local failure after CRT/RT | 40 mg/m² talaporfin, 50-100 J/cm² laser | 55.6% (5/9) | Recommended phase II dose of 100 J/cm². No dose-limiting toxicities. | [16] |

| Phase II | Local failure after CRT/RT | 40 mg/m² talaporfin, 100 J/cm² laser | 88.5% (23/26 patients) | High efficacy with minimal skin phototoxicity. | [2] |

| Retrospective | Local failure after CRT/RT | 40 mg/m² talaporfin, 100 J/cm² laser | 83.3% (10/12) | Effective and safe in a clinical practice setting. | [17] |

| Retrospective | Local failure after CRT | 40 mg/m² talaporfin | 69.0% | Favorable outcomes compared to porfimer sodium PDT. | [2] |

Table 3: Clinical Efficacy of Talaporfin PDT in Glioblastoma (GBM)

| Patient Population | Treatment Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Findings | Reference |

| Newly Diagnosed GBM | Intraoperative PDT (40 mg/m² talaporfin, 27 J/cm² laser) | 12.0 months | 24.8 months | Phase II trial results. | [18] |

| Recurrent GBM | Surgery + Intraoperative PDT | 5.7 months | 16.0 months | Significantly longer PFS and OS compared to surgery alone. | [18] |

| Newly Diagnosed IDH-wildtype GBM | Surgery + Intraoperative PDT | 10.8 months | 24.6 months | Significantly longer PFS and OS compared to non-PDT group. | [19] |

| Newly Diagnosed Malignant Gliomas | Intraoperative PDT (40 mg/m² talaporfin, 27 J/cm² laser) | 23 months (for newly diagnosed) | 26 months (for 3 deceased newly diagnosed patients) | High response rate (80%) in newly diagnosed patients. | [20] |

| Recurrent Malignant Gliomas | Intraoperative PDT (40 mg/m² talaporfin, 27 J/cm² laser) | 3 months | 9 months | Low response rate (25%) in recurrent tumors. | [20] |

Table 4: Clinical Efficacy of Talaporfin PDT in Non-Small Cell Lung Cancer (NSCLC)

| Patient Population | Treatment Regimen | Complete Response (CR) Rate | Key Findings | Reference |

| Early-stage central superficial tumors | 40 mg/m² talaporfin | 85% | Phase II study with promising results. | [21] |

| Early lung cancer | 40 mg/m² talaporfin | 92.1% (35/38 lesions) | High CR rate with the aid of photodynamic diagnosis. | [22] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of talaporfin PDT in cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][14]

-

Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of talaporfin sodium (e.g., 0-100 µg/mL).[23] Incubate for a predetermined period (e.g., 3-24 hours) in the dark.[14][23]

-

Washing: Remove the talaporfin-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.[14][23]

-

Irradiation: Add fresh, phenol (B47542) red-free medium or PBS to each well. Irradiate the cells with a 660-664 nm laser at a specific light dose (e.g., 10-16 J/cm²).[8][23]

-

Post-Irradiation Incubation: Incubate the cells for 24-48 hours.[14][23]

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Tumor Model in Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of talaporfin PDT in a murine tumor model.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised or syngeneic mice.[4][24]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).[23]

-

Photosensitizer Administration: Administer talaporfin sodium intravenously via the tail vein at a specific dose (e.g., 3.125-10 mg/kg).[8][23][25]

-

Drug-Light Interval: Wait for a predetermined period (e.g., 2-4 hours) to allow for optimal tumor accumulation of the photosensitizer.[23]

-

Irradiation: Anesthetize the mice and irradiate the tumor with a 664 nm laser at a specific light dose (e.g., 100 J/cm²).[23][26]

-

Tumor Volume Measurement: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals for a specified period (e.g., 21 days).[23]

-

Data Analysis: Calculate tumor volume and compare the tumor growth in the treated group to that in control groups.

Signaling Pathways

Vascular Shutdown via RhoA/ROCK Pathway

Talaporfin PDT induces a rapid shutdown of tumor vasculature, a critical component of its anti-cancer effect. This process is mediated by the activation of the RhoA/ROCK signaling pathway in endothelial cells.

Caption: Talaporfin PDT-induced vascular shutdown via the RhoA/ROCK pathway.

Immunogenic Cell Death and cGAS-STING Pathway Activation

Talaporfin PDT promotes an anti-tumor immune response through the induction of immunogenic cell death and subsequent activation of the cGAS-STING pathway.

Caption: Activation of the cGAS-STING pathway by talaporfin PDT.

Novel Therapeutic Applications

The unique mechanisms of action of talaporfin sodium are being leveraged for a variety of novel therapeutic applications beyond its established use as a standalone cancer therapy.

Combination Therapy with Immune Checkpoint Inhibitors

The ability of talaporfin PDT to induce immunogenic cell death makes it an ideal candidate for combination with immune checkpoint inhibitors (ICIs). By promoting the release of tumor antigens and activating an anti-tumor immune response, talaporfin PDT can potentially convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors that are susceptible to ICI treatment. Preclinical studies have shown that the combination of talaporfin PDT with anti-PD-1 or anti-PD-L1 antibodies can lead to synergistic anti-tumor effects, including the regression of distant, non-irradiated tumors (an abscopal effect).[26]

Novel Drug Delivery Systems

To enhance the tumor-specific delivery and therapeutic efficacy of talaporfin sodium, various novel drug delivery systems are being explored. These include liposomal formulations, nanoparticle-based carriers, and conjugation to tumor-targeting moieties. These approaches aim to improve the solubility, stability, and tumor accumulation of talaporfin, thereby maximizing its therapeutic index.

Photodynamic Diagnosis (PDD)

Talaporfin sodium exhibits fluorescence that can be utilized for the real-time visualization of malignant tissues during surgery. This application, known as photodynamic diagnosis (PDD), allows surgeons to more accurately delineate tumor margins and identify residual tumor tissue that may not be visible under normal light. This is particularly valuable in the resection of infiltrative tumors like glioblastoma, where maximal safe resection is critical for improving patient outcomes.[22]

Antimicrobial Photodynamic Therapy (aPDT)

The ability of talaporfin sodium to generate ROS upon light activation is also being investigated for the treatment of localized microbial infections. aPDT with talaporfin has shown potential in eradicating bacteria, fungi, and viruses, offering a promising alternative to conventional antibiotics, particularly in the context of rising antimicrobial resistance.

Treatment of Macular Degeneration

Preliminary studies have explored the use of talaporfin PDT for the treatment of choroidal neovascularization in age-related macular degeneration (AMD).[27] The principle involves the selective destruction of the abnormal blood vessels in the macula, thereby preventing leakage and further vision loss.[28][29] While still in early stages of investigation, this represents a potential non-oncologic application for talaporfin.

Conclusion

Talaporfin sodium is a highly effective second-generation photosensitizer with a well-characterized mechanism of action and a favorable safety profile. Its clinical utility in the photodynamic therapy of various cancers is well-established, and ongoing research continues to unveil its potential in a range of novel therapeutic applications. The ability to induce a multi-pronged attack on tumors through direct cytotoxicity, vascular disruption, and immune stimulation makes it a valuable tool in the oncologist's armamentarium. Furthermore, its application in combination therapies, advanced drug delivery systems, and non-oncologic indications highlights the expanding therapeutic landscape for this versatile photosensitizer. As research progresses, talaporfin sodium is poised to play an increasingly important role in the management of a diverse array of diseases.

References

- 1. What is Talaporfin Sodium used for? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. THE ANTITUMOR EFFECT OF TALAPORFIN PHOTO DYNAMIC THERAPY (PDT) COMBINED WITH A STING AGONIST - Digestive Disease Week [ddw.digitellinc.com]

- 13. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 15. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I study of photodynamic therapy using talaporfin sodium and diode laser for local failure after chemoradiotherapy for esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photodynamic Therapy Using Talaporfin Sodium for Local Failure after Chemoradiotherapy or Radiotherapy for Esophageal Cancer: A Single Center Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Clinical Benefits of Photodynamic Therapy Using Talaporfin Sodium in Patients With Isocitrate Dehydrogenase -Wildtype Diagnosed Glioblastoma: A Retrospective Study of 100 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preliminary clinical report on safety and efficacy of photodynamic therapy using talaporfin sodium for malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Photodynamic Therapy of Non–Small Cell Lung Cancer. Narrative Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Photodynamic therapy for lung cancers based on novel photodynamic diagnosis using talaporfin sodium (NPe6) and autofluorescence bronchoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Efficacy of interstitial photodynamic therapy using talaporfin sodium and a semiconductor laser for a mouse allograft glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]